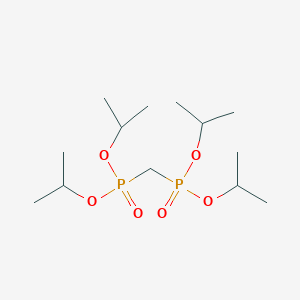

Tetraisopropyl methylenediphosphonate

Description

Properties

IUPAC Name |

2-[di(propan-2-yloxy)phosphorylmethyl-propan-2-yloxyphosphoryl]oxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H30O6P2/c1-10(2)16-20(14,17-11(3)4)9-21(15,18-12(5)6)19-13(7)8/h10-13H,9H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODTQUKVFOLFLIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OP(=O)(CP(=O)(OC(C)C)OC(C)C)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H30O6P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7044847 | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-95-3 | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1660-95-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226577 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phosphonic acid, P,P'-methylenebis-, P,P,P',P'-tetrakis(1-methylethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tetraisopropyl methylenediphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraisopropyl methylenebisphosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.242 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAISOPROPYL METHYLENEDIPHOSPHONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K46Y5V9U61 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction proceeds via a stepwise substitution mechanism. Each equivalent of dibromomethane reacts with two equivalents of triisopropyl phosphite, forming TIMDP and isopropyl bromide as a byproduct:

Steric hindrance from the secondary isopropyl groups necessitates high temperatures (130–200°C) to overcome kinetic barriers. Excess phosphite (2–10 mol per mol dibromomethane) drives the reaction to completion, achieving yields exceeding 80%.

Optimization Parameters

Table 1: Key Parameters for Dibromomethane Method

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 170–185°C | Maximizes reaction rate without decomposition |

| Molar Ratio (P:CH₂Br₂) | 4:1 | Balances steric effects and conversion efficiency |

| Reaction Time | 3–5 hours | Ensures complete displacement |

| Purification | Vacuum distillation (0.004–0.025 mmHg) | Achieves >95% purity |

Notably, substituting dibromomethane with dichloromethane or diiodomethane drastically reduces yields (<20%), underscoring bromine’s superior leaving-group ability. The process is scalable to continuous production by recycling unreacted dibromomethane and phosphite.

Carbon Disulfide-Mediated Coupling

An alternative route, reported by ChemBK , employs carbon disulfide (CS₂) as a coupling agent in tetrahydrofuran (THF) solvent. This method avoids high temperatures but requires careful handling of sodium hydride.

Stepwise Synthesis

-

Deprotonation : Sodium hydride (1.2 eq) deprotonates diisopropyl phosphite at −5°C, forming a reactive phosphide intermediate.

-

CS₂ Insertion : Carbon disulfide (0.4 eq) is added, yielding a thiophosphate intermediate.

-

Quenching : The reaction is quenched with ammonium chloride, and TIMDP is isolated via vacuum distillation (52% yield).

The lower yield compared to the dibromomethane method stems from competing side reactions, such as polysulfide formation. However, this approach is advantageous for air-sensitive substrates due to its mild conditions.

Sodium Hydride-Driven Dehydrohalogenation

WO Patent 1997/031004 describes TIMDP synthesis via dehydrohalogenation of 4-chloromethyl-2,6-di-tert-butylphenol using sodium hydride in nonpolar solvents.

Reaction Conditions

-

Solvent : n-Hexane or 1,2-dimethoxyethane

-

Temperature : −30°C to ambient

-

Catalyst : Preformed tetraisopropyl methylenediphosphonate anion

The anion, generated by treating TIMDP with sodium hydride, facilitates nucleophilic attack on the chloromethyl group, achieving 90% yield after acid workup. This method is particularly suited for synthesizing TIMDP derivatives with bulky aromatic substituents.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Temperature Range | Scalability | Key Limitation |

|---|---|---|---|---|

| Dibromomethane | 80–95 | 130–200°C | High | High energy input |

| Carbon Disulfide | 52 | −5–20°C | Moderate | Low yield |

| Sodium Hydride | 90 | −30–25°C | Low | Sensitivity to moisture |

| Alkane Triphosphonate | N/A | Ambient | N/A | Indirect synthesis |

Mechanistic and Practical Considerations

Steric and Electronic Effects

The isopropyl groups in triisopropyl phosphite impose significant steric hindrance, necessitating prolonged heating in the dibromomethane method. Electronic effects also dictate halogen selectivity: bromine’s polarizability enhances leaving-group ability compared to chlorine or iodine.

Chemical Reactions Analysis

Tetraisopropyl methylenediphosphonate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce phosphonic acids, while reduction may yield phosphine derivatives .

Scientific Research Applications

Pharmaceutical Development

Role as an Intermediate

TIPMDP is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Notably, it is involved in the preparation of AZT 5'-Triphosphate, which exhibits inhibitory effects on HIV-1 reverse transcriptase, making it crucial for developing antiretroviral therapies . The compound’s structure allows it to effectively compete with natural substrates for binding sites on enzymes, thereby hindering viral proliferation.

Case Study: Antiviral Research

Research has shown that derivatives of TIPMDP play a significant role in antiviral drug development. For instance, studies have demonstrated that these derivatives can inhibit HIV-1 replication by targeting reverse transcriptase, which is essential for viral RNA transcription.

Agricultural Chemicals

Formulation of Pesticides and Herbicides

In agriculture, TIPMDP is employed in formulating pesticides and herbicides. Its effectiveness in pest control while minimizing environmental impact makes it a preferred choice for sustainable agriculture practices . The compound's ability to enhance the stability and efficacy of agricultural chemicals contributes to its widespread use.

Analytical Chemistry

Reagent for Detection and Quantification

TIPMDP serves as a reagent in analytical chemistry methods, particularly for detecting and quantifying phosphorus-containing compounds in environmental samples. This application is vital for monitoring environmental pollutants and ensuring compliance with safety regulations .

Polymer Chemistry

Enhancing Polymer Properties

In polymer chemistry, TIPMDP is incorporated into formulations to improve properties such as flame retardancy and chemical resistance. This enhancement leads to safer and more durable products used in various industries, including automotive and aerospace .

Surface Coatings

Development of Advanced Coatings

TIPMDP is utilized in developing advanced surface coatings that offer superior protection against corrosion and wear. These coatings are critical in industries where material longevity and performance are paramount .

Comparative Data Table

| Field | Application | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for antiviral drugs | Inhibits HIV-1 reverse transcriptase |

| Agriculture | Pesticides and herbicides | Effective pest control with minimal environmental impact |

| Analytical Chemistry | Reagent for phosphorus detection | Monitors environmental pollutants |

| Polymer Chemistry | Enhances flame retardancy and chemical resistance | Improves product safety and performance |

| Surface Coatings | Advanced coatings for corrosion resistance | Extends material lifespan |

Mechanism of Action

The mechanism of action of tetraisopropyl methylenediphosphonate involves its role as a ligand. It forms complexes with various metal ions, which can then participate in different chemical reactions. The molecular targets and pathways involved depend on the specific application. For example, in the case of AZT 5’-Triphosphate compounds, it inhibits HIV-1 reverse transcriptase by binding to the enzyme and preventing its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are structurally or functionally related to tetraisopropyl methylenediphosphonate, differing in substituents, ester groups, or fluorination patterns. Key comparisons are summarized in Table 1 .

Tetraethyl Methylenediphosphonate (CAS 1660-94-2)

- Structure : Ethyl ester groups replace isopropyl groups.

- Molecular Weight : 316.24 g/mol (vs. 344.32 g/mol for tetraisopropyl) .

- However, reduced steric bulk may lower selectivity compared to the isopropyl analogue .

- Applications : Used in similar synthetic pathways but less commonly due to lower thermal stability .

Tetraisopropyl Fluoromethylenediphosphonate (CAS 1312032-30-6)

- Structure : A fluorine atom replaces one hydrogen on the methylene bridge.

- Molecular Weight : 362.31 g/mol .

- Reactivity : The electron-withdrawing fluorine enhances the electrophilicity of the methylene carbon, facilitating nucleophilic attacks. This modification improves yields in alkene-forming reactions under mild conditions .

- Applications : Preferred in reactions requiring higher regioselectivity or stability, such as fluorinated drug intermediate synthesis .

Tetraisopropyl (Difluoromethylene)bis(phosphonate) (CAS N/A)

- Structure : Two fluorine atoms on the methylene bridge.

- Molecular Weight : ~380 g/mol (estimated) .

- Reactivity : Increased electron-withdrawing effects from two fluorine atoms further stabilize the transition state in olefinations. However, synthetic challenges include handling fluorinating agents and purification .

Methylenediphosphonic Acid (Unesterified)

- Structure : Free phosphonic acid groups without esterification.

- Molecular Weight : 176.0 g/mol .

- Reactivity : Hydrophilic and charged at physiological pH, enabling bone-targeting applications (e.g., osteoporosis drugs like alendronate). Contrasts sharply with the lipophilic, esterified tetraisopropyl variant .

- Applications : Medical use vs. synthetic utility of esterified derivatives .

Table 1: Structural and Functional Comparison of Methylenediphosphonate Derivatives

Reactivity in Olefination Reactions

- This compound : Achieves 83% yield in Wittig reactions forming α,β-unsaturated phosphonates (e.g., Scheme 3, ).

- Fluoromethylenediphosphonate : Higher yields (85–88% ) due to fluorine’s electron-withdrawing effects, enabling reactions at ambient temperatures .

- Tetraethyl variant : Faster reaction kinetics but prone to side reactions, limiting utility .

Physicochemical Properties

- Solubility : Tetraisopropyl derivatives are highly soluble in THF and CH₃CN, critical for homogeneous reaction conditions . Ethyl analogues exhibit better solubility in polar solvents .

- Stability : Fluorinated derivatives show enhanced thermal stability, while unfluorinated esters decompose at >150°C .

- Handling : this compound requires standard safety protocols (e.g., PPE), whereas fluorinated versions may necessitate specialized handling due to toxicity .

Biological Activity

Tetraisopropyl methylenediphosphonate (T(iPr)MDP) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of bone health and cancer treatment. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with T(iPr)MDP.

This compound is characterized as a clear, colorless to slightly yellow liquid. It is primarily utilized in the synthesis of various bisphosphonate conjugates aimed at treating osteoporosis and other bone-related conditions. The compound can also be involved in the preparation of E2-bisphosphonate conjugates, which have demonstrated potential as anti-osteoporosis agents .

Synthesis Pathways

T(iPr)MDP can be synthesized through various methods, including:

- Reaction of carbon disulfide with sodium dialkylphosphite.

- Utilizing Grignard reagents for the production of tetra-secondary alkyl methylenediphosphonates .

Antimicrobial Properties

Research indicates that bisphosphonates, including T(iPr)MDP, exhibit significant antimicrobial activity. A study evaluated a novel bisphosphonate-ciprofloxacin conjugate for its effectiveness against osteomyelitis pathogens. The conjugate showed a 99% reduction in bacterial load in vivo, outperforming standard ciprofloxacin treatments . This suggests that T(iPr)MDP could enhance the efficacy of existing antibiotics when used in conjugation.

Anti-Cancer Activity

The compound has also been explored for its potential in targeting bone cancer cells. T(iPr)MDP can be conjugated with drug-carrying polymers to create ternary complexes that enhance drug delivery specifically to bone-related tumors. In vitro studies demonstrated that these complexes showed improved cellular uptake and cytotoxicity against osteosarcoma and breast cancer cell lines compared to non-targeted therapies .

Case Studies

- Osteomyelitis Treatment

-

Cancer Drug Delivery

- Objective : Evaluate the effectiveness of PEI-BP-CD ternary conjugates in delivering doxorubicin to bone cancer cells.

- Results : Enhanced uptake of doxorubicin was observed in MG-63 osteosarcoma cells, suggesting that T(iPr)MDP can facilitate targeted drug delivery and improve treatment outcomes for bone metastases .

Table 1: Antimicrobial Efficacy of T(iPr)MDP Conjugates

| Conjugate Type | MIC (µg/mL) | Bacterial Strain | Reduction (%) |

|---|---|---|---|

| Bisphosphonate-Ciprofloxacin | 16 | S. aureus ATCC-6538 | 99 |

| Parent Ciprofloxacin | 30 | S. aureus ATCC-6538 | 50 |

| Bisphosphonate-Ciprofloxacin (Acidic) | 8 | P. aeruginosa ATCC-15442 | 100 |

Table 2: Cytotoxicity of PEI-BP-CD Conjugates

| Cell Line | IC50 (µM) | Uptake Efficiency (%) |

|---|---|---|

| MC3T3-E1 (Osteoblasts) | 10 | 75 |

| MG-63 (Osteosarcoma) | 5 | 85 |

| MDA-MB-231 (Breast Cancer) | 15 | 70 |

Q & A

Basic: What are the key physicochemical properties of TIMDP relevant to experimental design?

TIMDP (C₁₃H₃₀O₆P₂, MW 344.32 g/mol) is a colorless liquid with a density of 1.1 g/cm³, boiling point of ~400°C, and refractive index of 1.433. Its stability under anhydrous conditions and solubility in THF or dichloromethane make it suitable for reactions requiring moisture-sensitive reagents. Storage in sealed containers at room temperature is recommended to prevent decomposition . These properties are critical for solvent selection, reaction temperature optimization, and storage protocols.

Basic: What synthetic routes are commonly used to prepare TIMDP, and how is purity ensured?

TIMDP is synthesized via the reaction of dibromomethane with triisopropyl phosphite at 145°C, yielding the diphosphonate ester. Post-synthesis purification involves filtration to remove triethylammonium chloride byproducts, followed by column chromatography or vacuum distillation to isolate >95% pure product. Purity is validated using ³¹P NMR (singlet at δ ~25 ppm) and GC-MS to confirm absence of residual triisopropyl phosphite .

Advanced: How does TIMDP function in Wittig-type olefination reactions, and what mechanistic considerations apply?

TIMDP acts as a methylenediphosphonate reagent in Wittig-type reactions, enabling the formation of α,β-unsaturated phosphonates. For example, it reacts with aldehydes (e.g., 5’-aldehyde derivatives) in anhydrous THF under NaH catalysis, producing alkenes with high E-selectivity (³J coupling constants ~17.1 Hz). The reaction proceeds via a stabilized ylide intermediate, with steric effects from the isopropyl groups favoring trans-addition. Optimization requires strict anhydrous conditions to prevent hydrolysis of the phosphonate ester .

Advanced: What analytical challenges arise when characterizing TIMDP-derived reaction products, and how are they resolved?

Key challenges include distinguishing regioisomers in phosphonate derivatives and detecting trace hydrolyzed byproducts (e.g., methylenediphosphonic acid). Solutions:

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline intermediates (e.g., dispirophosphazenes) .

- ²H/³¹P NMR : Monitors deuterium incorporation in hydrogenation steps or phosphonate ester hydrolysis .

- HPLC-MS : Detects hydrolyzed impurities (e.g., using a C18 column with 0.025 M phosphate buffer/tetrahydrofuran mobile phase) .

Advanced: How is TIMDP employed in surface passivation of perovskite solar cells, and what metrics validate its efficacy?

TIMDP enhances perovskite stability by passivating halide vacancies via Lewis acid-base interactions. In experimental setups, TIMDP is spin-coated onto perovskite layers, followed by annealing at 100°C. Metrics include:

- PL lifetime : Increases from <100 ns to >500 ns, indicating reduced non-radiative recombination.

- Moisture resistance : Encapsulated devices retain >90% efficiency after 500 hrs at 85% RH, vs. <50% for untreated controls.

- XPS analysis : Confirms binding energy shifts (~0.3 eV) for Pb 4f peaks, verifying defect passivation .

Advanced: What contradictions exist in the literature regarding TIMDP’s reactivity in catalytic systems?

Discrepancies arise in its role in cobalt-catalyzed water oxidation:

- Claim 1 : Co/MDP (methylenediphosphonate) composites show high OER activity due to ligand-assisted charge transfer .

- Contradiction : TIMDP’s bulky isopropyl groups may sterically hinder active sites, reducing turnover frequency vs. smaller ligands (e.g., pyrophosphates). Resolving this requires comparative XAFS studies to map coordination environments .

Methodological: How are reaction conditions optimized for TIMDP-mediated phosphorylation of nucleophiles?

Case study: Synthesis of cardioprotective AMP analogues:

- Solvent : Anhydrous THF maximizes ylide stability.

- Catalyst : NaH (1.2 eq.) ensures complete deprotonation.

- Temperature : Room temperature (20–25°C) minimizes side reactions (e.g., alkene isomerization).

- Monitoring : TLC (hexane/EtOAc 7:3) tracks consumption of aldehyde starting material (Rf ~0.4 → 0.7 for product). Yield improvements (48% → 83%) are achieved by incremental addition of TIMDP to avoid local overheating .

Methodological: What safety protocols are critical when handling TIMDP in large-scale reactions?

TIMDP’s acute toxicity (GHS05) mandates:

- Ventilation : Use fume hoods with >0.5 m/s airflow during transfers.

- PPE : Nitrile gloves (tested for permeation resistance) and safety goggles.

- Spill management : Neutralize with 5% sodium bicarbonate, then adsorb with vermiculite.

- Waste disposal : Incinerate in a halogen-approved furnace to prevent phosphorous oxide emissions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.